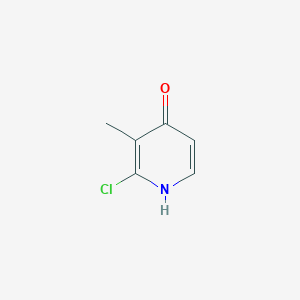
2-Chloro-3-methylpyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylpyridin-4-OL is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylpyridin-4-OL can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method is fundamental for the preparation of pyridinylboronic acids and esters . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound typically involves scalable processes with high yields. For example, the condensation of specific precursors with ammonium acetate and acetic acid as catalysts, followed by chlorination and hydrolysis, has been reported to be an efficient method .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Substitution: Pentafluoropyridine or pentachloropyridine in the presence of bases like potassium carbonate in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with pentafluoropyridine can yield tetrafluoropyridinyl derivatives .
Scientific Research Applications
2-Chloro-3-methylpyridin-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylpyridin-4-OL involves its interaction with specific molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-methylpyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
2-chloro-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) |
InChI Key |
RBIPHMILNCKWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=CC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
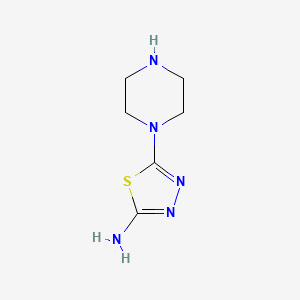
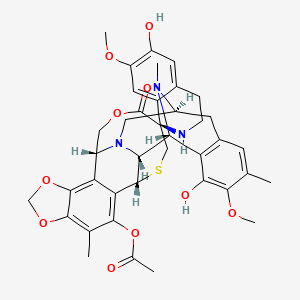

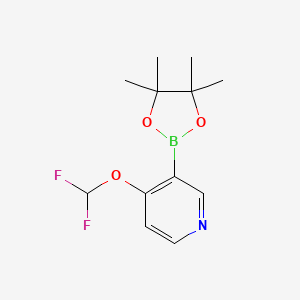

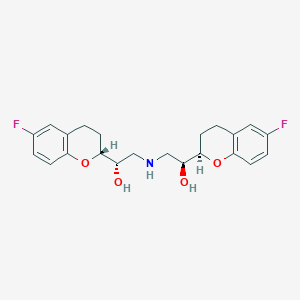
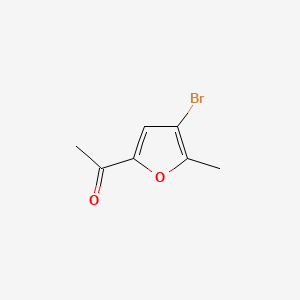

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
